6-Méthoxykaempférol 3-O-rutinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

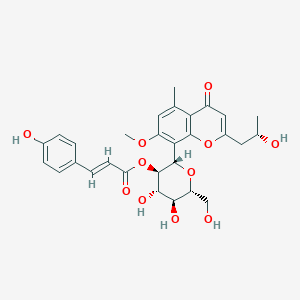

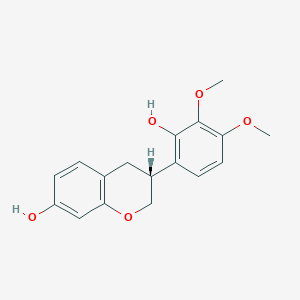

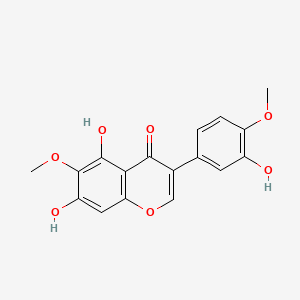

Le 6-Méthoxykaempférol 3-O-Rutinoside est un glycoside de flavonoïde naturel isolé de diverses plantes, notamment le Pilocarpus pennatifolius . Ce composé appartient à la famille des flavonoïdes, connue pour ses diverses activités biologiques et ses avantages thérapeutiques potentiels. La formule moléculaire du this compound est C({28})H({32})O({16}), et sa masse molaire est de 625,00 g/mol {_svg_2}.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of natural health products, cosmetics, and dietary supplements.

Mécanisme D'action

Target of Action

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has been found to interact with several targets. The primary targets include Prostaglandin E2 (PGE2) , Glycogen Synthase Kinase 3 Beta (GSK3β) , and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . These targets play crucial roles in various biological processes, including inflammation, glucose metabolism, and lipid metabolism .

Mode of Action

6-Methoxykaempferol 3-O-rutinoside interacts with its targets, leading to various changes. For instance, it inhibits the over-activation of Signal Transducer and Activator of Transcription 3 (STAT3) targets, thereby reducing brain injury and neuroinflammation . It also quenches the intrinsic fluorescence of α-amylase through a static quenching mechanism .

Biochemical Pathways

6-Methoxykaempferol 3-O-rutinoside affects several biochemical pathways. It is related to the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway . It also influences the Toll-Like Receptor 4/Myeloid Differentiation Primary Response 88/Nuclear Factor Kappa B (TLR4/MyD88/NF-κB) signaling pathway .

Result of Action

6-Methoxykaempferol 3-O-rutinoside has multiple effects at the molecular and cellular levels. It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, and increase the expression of Bcl-2 . It also has a hepatoprotective effect on human hepatogenic HepG2 cells induced by tacrine, where it can increase the total protein level and inhibit the elevation of serum aspartate aminotransferase and alkaline phosphatase .

Action Environment

The action of 6-Methoxykaempferol 3-O-rutinoside can be influenced by various environmental factors. It’s worth noting that the compound is derived from various plants, suggesting that its production and availability might be influenced by environmental conditions .

Analyse Biochimique

Biochemical Properties

6-Methoxykaempferol 3-O-rutinoside interacts with several enzymes, proteins, and other biomolecules. The docking result displayed that the three targets with the largest difference in VINA scores were PGE2, GSK3β, and PPARγ, which suggested that 6-Methoxykaempferol 3-O-rutinoside was likely to act on PGE2, GSK3β, and PPARγ .

Cellular Effects

6-Methoxykaempferol 3-O-rutinoside has been found to have various effects on different types of cells and cellular processes. It has been found to alleviate brain injury and neurological deficits, significantly improve survival rate, increase autophagy in ischemic penumbene, and promote autophagy flux .

Molecular Mechanism

6-Methoxykaempferol 3-O-rutinoside exerts its effects at the molecular level through various mechanisms. It is likely to act on PGE2, GSK3β, and PPARγ . It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, increase the expression of Bcl-2, and further find that the mechanism of action was related to the JAK2/STAT3 pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-Méthoxykaempférol 3-O-Rutinoside implique généralement la glycosylation du 6-Méthoxykaempférol avec le rutinose. Les conditions de réaction comprennent souvent l'utilisation de donneurs et d'accepteurs de glycosyle en présence de catalyseurs tels que les acides de Lewis. Le processus peut impliquer plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyle afin d'assurer une glycosylation sélective.

Méthodes de production industrielle

La production industrielle du this compound peut être réalisée par extraction à partir de sources naturelles ou par des méthodes synthétiques. L'extraction implique l'isolement du composé à partir de matières végétales en utilisant des solvants comme l'éthanol ou le méthanol, suivi d'une purification par des techniques telles que la chromatographie sur colonne. Les méthodes synthétiques, quant à elles, peuvent impliquer des voies de synthèse chimique optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-Méthoxykaempférol 3-O-Rutinoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants ou en d'autres formes réduites.

Substitution : Les réactions de substitution nucléophile ou électrophile peuvent modifier la structure du flavonoïde en remplaçant des groupes fonctionnels spécifiques.

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles, en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une variété de dérivés de flavonoïdes modifiés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des flavonoïdes.

Biologie : Enquêté pour ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes.

Industrie : Utilisé dans le développement de produits de santé naturels, de cosmétiques et de compléments alimentaires.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies de signalisation :

Activité antioxydante : Élimine les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène ou des électrons.

Effets anti-inflammatoires : Inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase et la lipoxygénase.

Propriétés anticancéreuses : Induit l'apoptose et inhibe la prolifération cellulaire en modulant les voies de signalisation telles que PI3K/Akt et MAPK.

Comparaison Avec Des Composés Similaires

Le 6-Méthoxykaempférol 3-O-Rutinoside peut être comparé à d'autres glycosides de flavonoïdes tels que :

Kaempférol 3-O-Rutinoside : Structure similaire mais sans le groupe méthoxy en position 6.

Quercétine 3-O-Rutinoside (Rutine) : Contient un groupe hydroxyle au lieu d'un groupe méthoxy en position 6.

Isorhamnétine 3-O-Rutinoside : Structure similaire avec un groupe méthoxy en position 3 au lieu de la position 6.

Ces composés partagent des activités biologiques similaires mais diffèrent par leurs propriétés chimiques spécifiques et leur puissance.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)